
Methocarbamol-O-sulfate-d5 (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methocarbamol-O-sulfate-d5 (sodium salt) is a stable isotopically labeled derivative of methocarbamol, specifically designed for use in proteomics research. The compound has a molecular formula of C11H9D5NNaO8S and a molecular weight of 348.32 . It is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol-O-sulfate-d5 (sodium salt) involves the deuteration of methocarbamol, followed by the introduction of a sulfate group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for deuteration and sulfation can be applied.
Industrial Production Methods
Industrial production of Methocarbamol-O-sulfate-d5 (sodium salt) would likely involve large-scale deuteration and sulfation processes, utilizing specialized equipment to ensure high purity and yield. The exact methods are proprietary and specific to the manufacturer .
Analyse Chemischer Reaktionen
Types of Reactions
Methocarbamol-O-sulfate-d5 (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
Methocarbamol-O-sulfate-d5 (sodium salt) is primarily used in proteomics research. Its stable isotopic labeling allows for precise quantification and analysis of proteins in complex biological samples. The compound is also used in studies involving metabolic pathways, drug metabolism, and pharmacokinetics .
Wirkmechanismus
The mechanism of action of Methocarbamol-O-sulfate-d5 (sodium salt) is not well-documented. as a derivative of methocarbamol, it may share similar properties. Methocarbamol is known to act as a central nervous system depressant, blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . The exact molecular targets and pathways involved in the action of Methocarbamol-O-sulfate-d5 (sodium salt) remain to be elucidated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Methocarbamol-O-sulfate: The non-deuterated version of the compound.
Methocarbamol-O-sulfate-d3: Another isotopically labeled derivative with different deuteration.
Uniqueness
Methocarbamol-O-sulfate-d5 (sodium salt) is unique due to its specific isotopic labeling, which provides advantages in proteomics research by allowing for more accurate and sensitive detection and quantification of proteins .
Eigenschaften
Molekularformel |
C11H15NNaO8S |
|---|---|
Molekulargewicht |
349.33 g/mol |
InChI |
InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/i6D2,7D2,8D; |
InChI-Schlüssel |
JKLDEIHMBMAQBK-ADIOSLTNSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)O)OC1=CC=CC=C1OC.[Na] |
Kanonische SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


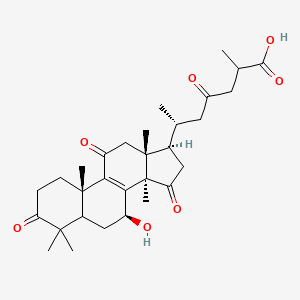
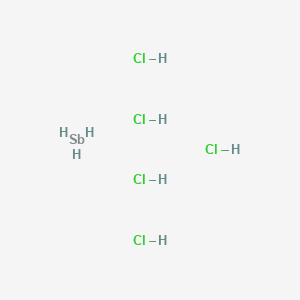
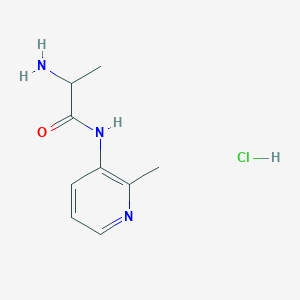
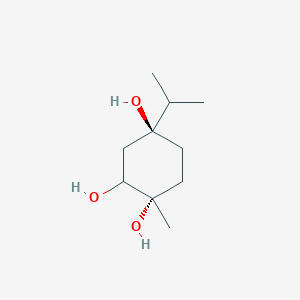

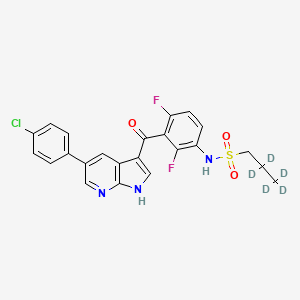
![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
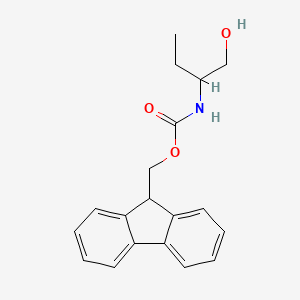
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)
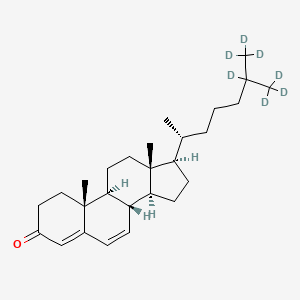
![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)
![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)

![(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol](/img/structure/B12430582.png)
